Cas no 39774-18-0 (Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-)

Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-, is a chlorinated aromatic ketone derivative with a hydroxyl-substituted phenyl group. This compound is of interest in organic synthesis due to its bifunctional structure, combining a reactive ketone moiety with a hydroxyl group, enabling diverse chemical transformations. The presence of the 4-chlorophenyl group enhances its utility in pharmaceutical and agrochemical intermediates, where such substituents often improve biological activity or stability. Its crystalline solid form and well-defined molecular structure facilitate precise handling in research and industrial applications. The compound’s reactivity profile makes it a valuable building block for constructing complex molecules, particularly in medicinal chemistry and material science.
Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- structure
39774-18-0 structure
Product Name:Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-
CAS No:39774-18-0
MF:C14H11ClO2
MW:246.688943147659
CID:305055
PubChem ID:24883521
Update Time:2025-10-16

Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-
    • 1-(4-chlorophenyl)-2-hydroxy-2-phenylethanone
    • 4-CHLOROBENZOIN
    • 4-Chlor-benzoin
    • 4'-chlorobenzoin
    • p-Chlorbenzoin
    • p-chlorobenzoin
    • AS-81442
    • FT-0719034
    • DTXSID60543509
    • SCHEMBL142538
    • 4-Chlorobenzoin, 97%
    • 1-(4-chlorophenyl)-2-hydroxy-2-phenylethan-1-one
    • 39774-18-0
    • G77927
    • MDL: MFCD00090148
    • Inchi: 1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13,16H
    • InChI Key: XYUKKJIDPMMCMJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(C1C=CC=CC=1)O)=O

Computed Properties

  • Exact Mass: 246.04500
  • Monoisotopic Mass: 246.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Melting Point: 89-93 °C (lit.)
  • PSA: 37.30000
  • LogP: 3.25630

Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- Pricemore >>

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